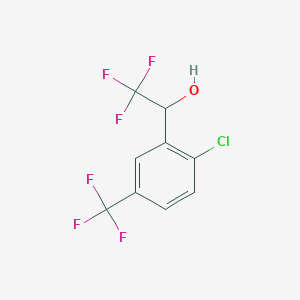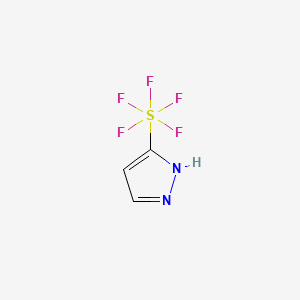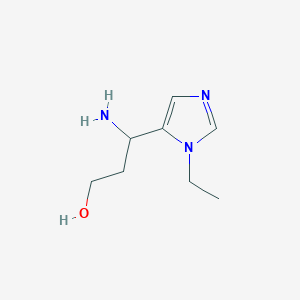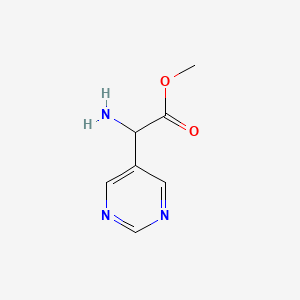
1-Pentylcyclopropan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentylcyclopropan-1-OL is an organic compound with the molecular formula C₈H₁₆O. It is a cyclopropane derivative, characterized by a cyclopropane ring attached to a pentyl group and a hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Pentylcyclopropan-1-OL can be synthesized through several methods. One common approach involves the reaction of pentylmagnesium bromide with cyclopropanone. This reaction typically occurs under anhydrous conditions and requires a suitable solvent such as diethyl ether. The reaction proceeds as follows: [ \text{C}5\text{H}{11}\text{MgBr} + \text{C}_3\text{H}_4\text{O} \rightarrow \text{C}8\text{H}{16}\text{O} + \text{MgBrOH} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. Catalysts and advanced purification techniques are often employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Pentylcyclopropan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to a halide.
Major Products Formed:
Oxidation: Pentylcyclopropanone.
Reduction: Pentylcyclopropane.
Substitution: Pentylcyclopropyl halides.
Aplicaciones Científicas De Investigación
1-Pentylcyclopropan-1-OL has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Pentylcyclopropan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the cyclopropane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular components .
Comparación Con Compuestos Similares
1-Pentylcyclopropane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1-Pentylcyclopropanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Cyclopropylmethanol: Similar structure but with a shorter alkyl chain.
Uniqueness: 1-Pentylcyclopropan-1-OL is unique due to the presence of both a cyclopropane ring and a hydroxyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications .
Propiedades
Número CAS |
106368-49-4 |
|---|---|
Fórmula molecular |
C8H16O |
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
1-pentylcyclopropan-1-ol |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-8(9)6-7-8/h9H,2-7H2,1H3 |
Clave InChI |
JHVKFEXSRDRTMX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1(CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(methoxymethyl)phenyl]Piperazine](/img/structure/B13604038.png)
![{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine](/img/structure/B13604046.png)








![O-[1-(Pyridin-3-YL)ethyl]hydroxylamine](/img/structure/B13604097.png)

